1-Methylpropyl methylphosphonofluoridate
Description
Historical Context of Phosphonofluoridate Research
The journey into phosphonofluoridate research is a chapter in the larger history of organophosphorus compounds. The systematic study of these chemicals began in the 19th century. researchgate.net Key milestones include the first synthesis of an OP compound, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848, and the synthesis of the first OP compound with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), by Philippe de Clermont in 1854. researchgate.netnih.gov
The 1930s marked a pivotal era. The German chemist Willy Lange and his student Gerda von Krueger first described the toxic effects of organophosphates on the cholinergic nervous system in 1932. nih.govresearchgate.net This period also saw the extensive work of Gerhard Schrader at IG Farben in Germany. nih.gov Tasked with developing new insecticides, Schrader's research led to the synthesis of thousands of OP compounds. nih.govresearchgate.net This work culminated in the creation of powerful nerve agents, including Tabun in 1936 and Sarin (B92409) (1-Methylpropyl methylphosphonofluoridate) in 1938. nih.govnih.gov These discoveries were deemed state secrets by the German government, which initiated parallel development tracks: one for insecticides and another for chemical warfare agents. nih.gov It was not until after World War II that the full extent of this research became known to the Allies. nih.govnih.gov
| Year | Scientist(s) | Key Development |
| 1848 | Franz Anton Voegeli | First synthesis of an organophosphate compound (triethyl phosphate). researchgate.net |
| 1854 | Philippe de Clermont | Synthesis of the first organophosphate cholinesterase inhibitor (tetraethyl pyrophosphate). researchgate.netnih.gov |
| 1932 | Willy Lange & Gerda von Krueger | First to describe the toxic effects of organophosphate monofluoroesters on the nervous system. nih.govresearchgate.net |
| 1936 | Gerhard Schrader | Synthesized Tabun (GA), the first of the G-series nerve agents. nih.gov |
| 1938 | Gerhard Schrader | Synthesized Sarin (GB), or this compound. nih.govnih.gov |
| 1944 | Gerhard Schrader | Synthesized Soman (B1219632) (GD), another potent G-series nerve agent. nih.gov |
Evolution of Research Paradigms for Organophosphorus Compounds
The focus of organophosphorus research has evolved significantly since its inception. Early paradigms were dominated by synthesis and discovery, driven initially by agricultural needs for effective insecticides. tandfonline.com The work of Schrader in the 1930s and 1940s represents a major shift, where the extreme toxicity of certain compounds to mammals led to a clandestine research paradigm focused on weaponization. nih.gov
After World War II, research expanded rapidly. The insecticidal properties of compounds like parathion (B1678463) were exploited commercially, and organophosphates became prominent pesticides, particularly after many organochlorine insecticides were banned in the 1970s. nih.govwikipedia.org Concurrently, military research in countries like the United States, the Soviet Union, and Sweden continued to explore new, more potent and persistent agents, leading to the development of the V-series agents. mdpi.comnih.gov
In recent decades, the research paradigm has shifted again, driven by concerns over terrorism and chemical disarmament. army.milusgovcloudapi.net The focus has moved from the synthesis of new agents to the development of sophisticated methods for their detection, verification, and decontamination. semanticscholar.orgimrpress.com Modern analytical chemistry plays a crucial role, with techniques like gas chromatography-mass spectrometry (GC-MS) and ion mobility spectrometry (IMS) being central to identifying these compounds and their degradation products in various environments. nih.govmdpi.com There is also a significant emphasis on developing more effective medical countermeasures and understanding the long-term neurological effects of exposure. researchgate.netnih.gov
Contemporary Significance in Chemical Threat Research
Despite the Chemical Weapons Convention of 1993 outlawing their production and stockpiling, this compound and related compounds remain a significant concern in contemporary chemical threat research. army.milwikipedia.org Their relative ease of synthesis and high toxicity make them potential tools for terrorist organizations or non-state actors. nih.govusgovcloudapi.net The use of Sarin in attacks, such as in Japan in 1995 and more recently in Syria, underscores its continuing threat. mriglobal.org
Current research is heavily focused on enhancing preparedness and response capabilities. imrpress.com This includes:
Advanced Detection Technologies: Developing portable, rapid, and highly sensitive detectors for on-site identification of chemical threats. nih.govresearchgate.net Research explores lab-on-a-chip devices, electrochemical sensors, and improved spectroscopic methods. researchgate.net
Forensic Analysis: Refining analytical methods to retrospectively confirm the use of such agents. This often involves detecting persistent hydrolysis products, such as isopropyl methylphosphonic acid (IMPA) and methylphosphonic acid (MPA), in environmental or biological samples. nih.govwikipedia.org
Decontamination: Creating and testing more effective materials and procedures for decontaminating personnel, equipment, and infrastructure.
Medical Countermeasures: Improving existing treatments and exploring novel therapeutic approaches, including the development of bioscavengers and more efficient acetylcholinesterase reactivators. researchgate.net
Novel Threats: The potential for new, uncatalogued chemical agents to be created, possibly with the aid of artificial intelligence, presents an emerging area of concern that necessitates proactive research and threat assessment. army.mil
The study of this compound thus continues to be a critical area of research, essential for national security and public health preparedness in the face of evolving chemical threats. usgovcloudapi.net
Structure
3D Structure
Properties
CAS No. |
352-52-3 |
|---|---|
Molecular Formula |
C5H12FO2P |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-[fluoro(methyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C5H12FO2P/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 |
InChI Key |
INIUKZAEJHEEFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=O)(C)F |
Origin of Product |
United States |
Synthesis and Stereochemical Investigations of 1 Methylpropyl Methylphosphonofluoridate
Synthetic Methodologies and Chemical Pathways
The synthesis of 1-methylpropyl methylphosphonofluoridate, an organophosphorus compound, involves the creation of a phosphorus-fluorine bond and the esterification of the methylphosphonic acid moiety with 1-methylpropanol (sec-butanol). The general synthetic routes are analogous to those used for other nerve agents like Sarin (B92409) (isopropyl methylphosphonofluoridate) and Soman (B1219632) (pinacolyl methylphosphonofluoridate). researchgate.net These pathways typically begin with a phosphorus-containing precursor and introduce the methyl group, the 1-methylpropyl group, and the fluorine atom in a series of controlled chemical reactions.
Development of Small-Scale Synthesis Techniques
Research into the synthesis of alkyl methylphosphonofluoridates has led to the development of specialized small-scale or micro-scale methods. diva-portal.org These techniques are designed to produce milligram quantities of the compound, which is sufficient for analytical and experimental purposes while minimizing the risks associated with handling highly toxic materials. diva-portal.org A key focus of these methods is to achieve high yields and purity. diva-portal.org
Modern small-scale synthesis often employs novel halogenating agents to convert phosphorus oxyacids into their fluorinated analogues. diva-portal.org For instance, reagents such as α-chloroenamines, α-fluoroenamines, and cyanuric fluoride (B91410) have been successfully utilized for the fluorination step. diva-portal.org Cyanuric fluoride, in particular, has been adapted for use on a solid-phase resin, which simplifies the reaction workup and purification of the final product. diva-portal.org This approach reduces the handling of toxic intermediates and enhances the safety and efficiency of the synthesis on a small scale. diva-portal.org
Radiosynthesis and Isotopic Labeling Approaches
For metabolic studies, pharmacological research, and environmental fate analysis, isotopically labeled versions of this compound are required. scripps.edu The most common approach involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Phosphorus-32 (³²P). osti.govdiva-portal.org
A well-established route for producing ¹⁴C-labeled analogues involves the Michaelis-Arbusov reaction. diva-portal.org In this method, a trialkyl phosphite (B83602) (like triethyl phosphite) is reacted with isotopically labeled methyl iodide ([¹⁴C]CH₃I). diva-portal.org This reaction forms a diethyl [¹⁴C]methylphosphonate. The resulting phosphonate (B1237965) is then hydrolyzed to [¹⁴C]methylphosphonic acid. This key intermediate subsequently undergoes chlorination followed by fluorination to yield the methylphosphonyl dihalide, which is then reacted with 1-methylpropanol to form the final labeled product. diva-portal.org The methyl group attached directly to the phosphorus atom is generally chosen for labeling due to its stability throughout the synthetic sequence. diva-portal.org Procedures have been developed for the safe handling of multicurie quantities of radioactive precursors, like irradiated red phosphorus for ³²P labeling, through careful selection of the synthetic route and apparatus design. osti.gov
Precursor Chemistry and Reaction Optimization
The synthesis of this compound relies on the availability and purity of key precursor compounds. A central precursor is methylphosphonic dichloride (CH₃P(O)Cl₂) or methylphosphonic difluoride (CH₃P(O)F₂). researchgate.net Methylphosphonic dichloride can be synthesized and subsequently converted to methylphosphonic difluoride through fluorination with a suitable reagent like sodium fluoride. researchgate.net
The Michaelis-Arbusov reaction is a fundamental method for creating the essential carbon-phosphorus bond in these precursors. researchgate.netdiva-portal.org For example, reacting triethyl phosphite with methyl iodide produces diethyl methylphosphonate (B1257008). diva-portal.org This intermediate can then be converted to methylphosphonic acid, a versatile starting point for further reactions. researchgate.netdiva-portal.org The final step in the synthesis is the reaction of the methylphosphonyl dihalide with 1-methylpropanol. Optimization of this step is critical to maximize the yield and purity of the desired this compound product.
| Precursor Compound | Role in Synthesis |
| Methyl Iodide | Source of the methyl group attached to phosphorus. diva-portal.org |
| Trialkyl Phosphite (e.g., Triethyl phosphite) | Reacts with methyl iodide to form the P-C bond via the Michaelis-Arbusov reaction. diva-portal.org |
| Methylphosphonic Dichloride | Key intermediate that can be fluorinated and reacted with the alcohol. |
| Methylphosphonic Difluoride | Precursor that reacts with 1-methylpropanol to form the final product. researchgate.net |
| 1-Methylpropanol (sec-Butanol) | Provides the 1-methylpropyl ester group. |
| Fluorinating Agent (e.g., Sodium Fluoride, Cyanuric Fluoride) | Introduces the fluorine atom to the phosphorus center. diva-portal.orgresearchgate.net |
Stereoisomeric Characterization and Isolation Research
This compound is a chiral molecule containing two stereogenic centers: the phosphorus atom and the second carbon atom of the 1-methylpropyl (sec-butyl) group. The presence of 'n' chiral centers results in 2ⁿ possible stereoisomers. leffingwell.com Therefore, this compound can exist as four distinct stereoisomers: (Rₚ,Rₛ)-, (Sₚ,Sₛ)-, (Rₚ,Sₛ)-, and (Sₚ,Rₛ)-1-methylpropyl methylphosphonofluoridate. These stereoisomers form two pairs of enantiomers (mirror images) and have diastereomeric relationships with each other (non-mirror image stereoisomers). nih.gov
Enantiomeric and Diastereomeric Synthesis Strategies
Standard synthetic methods, such as reacting methylphosphonyl difluoride with racemic 1-methylpropanol, typically produce a mixture of all four stereoisomers. nih.gov The synthesis of specific, optically active isomers requires stereoselective synthesis or chiral resolution techniques. nih.govresearchgate.net Asymmetric synthesis aims to create a predominance of one desired stereoisomer by using chiral reagents, catalysts, or starting materials. nih.gov For organophosphorus compounds, this can involve reactions that proceed with a known stereochemical outcome, such as inversion or retention of configuration at the phosphorus center. researchgate.net
Alternatively, chiral chromatography can be employed to separate the different stereoisomers from a racemic or diastereomeric mixture. nih.gov The separation of enantiomers and diastereomers is crucial for studying the specific biological and toxicological properties of each individual isomer. mdpi.com
Impact of Chirality on Biological Activity Studies
Chirality has a profound impact on the biological activity of organophosphorus compounds. researchgate.netmdpi.com Biological systems, particularly enzymes and receptors, are themselves chiral and can interact very differently with the various stereoisomers of a chiral molecule. nih.govmdpi.com The isomer that is more biologically active is termed the "eutomer," while the less active one is the "distomer." mdpi.com
In the closely related compound Sarin, which has a single chiral center at the phosphorus atom, the (-)-enantiomer (specifically, the Sp-enantiomer) is approximately 10 times more potent as an inhibitor of the enzyme acetylcholinesterase (AChE) than the (+)-enantiomer (Rp-enantiomer). nih.gov This dramatic difference in activity is due to the stereospecific nature of the binding pocket of the AChE enzyme. researchgate.net
Based on these findings, it is expected that the four stereoisomers of this compound will also exhibit significantly different biological activities. The specific spatial arrangement of the atoms in each isomer will determine how effectively it can bind to and inhibit its biological target, such as AChE. Therefore, characterizing the activity of each isolated stereoisomer is essential for a complete understanding of the compound's pharmacology and toxicology. mdpi.com
| Stereoisomer Property | Description | Significance |
| Number of Chiral Centers | 2 (at the Phosphorus atom and the sec-butyl carbon) | Leads to the existence of 4 possible stereoisomers. leffingwell.com |
| Isomer Types | Enantiomers (non-superimposable mirror images) and Diastereomers (stereoisomers that are not mirror images). nih.gov | Enantiomers have identical physical properties in an achiral environment, but diastereomers do not. Both can have different biological activities. mdpi.com |
| Biological Activity | The different stereoisomers are expected to have vastly different potencies. | The interaction with chiral biological targets like enzymes is highly stereospecific. nih.govresearchgate.net |
| Nomenclature Example | (Rₚ,Rₛ), (Sₚ,Sₛ), (Rₚ,Sₛ), (Sₚ,Rₛ) | Used to define the absolute configuration at each chiral center. |
Impurity Profiling and Analytical Standards Development
The comprehensive analysis of this compound necessitates a rigorous impurity profiling strategy to detect, identify, and quantify any extraneous substances. ijrti.org Impurities can originate from various stages, including the synthetic process, degradation over time, or unintended side reactions. ijrti.org The development and use of well-characterized analytical standards for both the primary compound and its potential impurities are fundamental to ensuring the accuracy and reliability of analytical measurements. cymitquimica.com
Types of Impurities
Impurities associated with this compound can be broadly categorized as process-related, degradation products, and stereochemical isomers.
Process-Related Impurities: These substances are chemical entities that arise during the synthesis process. Their presence can be attributed to unreacted starting materials, intermediates, or by-products from competing side reactions. For instance, in syntheses analogous to that of Sarin, by-products such as O,O-di-isopropyl methylphosphonate (DIMP) have been identified. nih.gov Similarly, the synthesis of this compound could yield corresponding dialkyl methylphosphonate impurities. Precursors like methylphosphonic dichloride or intermediates such as methylphosphonic difluoride could also be present in trace amounts in the final product if the reaction does not proceed to completion or if purification is inadequate. acs.orgresearchgate.net
Degradation Products: Organophosphorus compounds like this compound can undergo degradation, primarily through hydrolysis. The cleavage of the P-F bond by water results in the formation of 1-Methylpropyl methylphosphonic acid. nih.gov Further hydrolysis can cleave the ester bond, yielding methylphosphonic acid. nih.gov Thermal degradation is another pathway; for similar nerve agents, thermal breakdown leads to the formation of methylphosphonofluoridic acid and a corresponding alkene. researchgate.net
Stereochemical Impurities: this compound possesses two chiral centers: one at the phosphorus atom and another at the secondary carbon atom of the 1-methylpropyl (sec-butyl) group. This results in the possibility of four distinct stereoisomers. Standard synthetic routes are typically non-stereoselective, producing a racemic mixture of these stereoisomers. opcw.org Each stereoisomer that is not the intended one is considered a stereochemical impurity. The differential biological activity between stereoisomers makes their individual detection and quantification crucial. researchgate.net
The table below details potential impurities associated with this compound.
Table 1: Potential Process-Related and Degradation Impurities
| Impurity Name | Chemical Formula | Potential Origin |
|---|---|---|
| Methylphosphonic Dichloride | CH₃Cl₂OP | Unreacted Starting Material |
| Methylphosphonic Difluoride | CH₃F₂OP | Unreacted Intermediate |
| 1-Methylpropanol (sec-Butanol) | C₄H₁₀O | Unreacted Starting Material |
| O,O-di(1-methylpropyl) methylphosphonate | C₉H₂₁O₃P | Synthesis By-product |
| 1-Methylpropyl methylphosphonic acid | C₅H₁₃O₃P | Hydrolysis Product |
| Methylphosphonic Acid | CH₅O₃P | Hydrolysis Product |
The four possible stereoisomers are outlined in the following table.
Table 2: Stereoisomers of this compound
| Stereoisomer Configuration (P, C) | Relationship |
|---|---|
| (RP, RC) | Enantiomer of (SP, SC), Diastereomer of (RP, SC) and (SP, RC) |
| (SP, SC) | Enantiomer of (RP, RC), Diastereomer of (RP, SC) and (SP, RC) |
| (RP, SC) | Enantiomer of (SP, RC), Diastereomer of (RP, RC) and (SP, SC) |
Analytical Standards and Methods
The development of robust analytical methods for impurity profiling relies on the availability of high-purity analytical reference standards for both the parent compound and its potential impurities. cymitquimica.com These standards are essential for method validation, calibration, and the accurate quantification of impurities.
Several advanced analytical techniques are employed for the separation and identification of these impurities. Gas chromatography (GC), particularly with chiral columns, is effective for separating volatile impurities and the different stereoisomers. nih.gov Mass spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for identifying compounds based on their mass-to-charge ratio and fragmentation patterns, with established databases available for comparison. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, aiding in the unambiguous identification of unknown impurities.
The table below summarizes the key analytical techniques used in the impurity profiling of this compound.
Table 3: Analytical Techniques for Impurity Profiling
| Technique | Application | Information Provided |
|---|---|---|
| Gas Chromatography (GC) | Separation of volatile impurities and stereoisomers (with chiral columns). nih.gov | Retention time, relative purity. |
| Mass Spectrometry (MS) | Identification and quantification of separated components. mdpi.com | Molecular weight, structural information from fragmentation patterns. |
Forensic applications have demonstrated that unique impurity profiles can act as chemical fingerprints, allowing a synthesized agent to be matched to its precursor source. acs.org This underscores the importance of detailed impurity analysis, as even trace impurities persisting through synthesis can provide valuable attributional information. acs.org
Molecular and Cellular Mechanisms of Action
Acetylcholinesterase (AChE) Inhibition Kinetics and Dynamics
The interaction between 1-Methylpropyl methylphosphonofluoridate and AChE is characterized by a rapid phosphonylation of the enzyme's active site, leading to its inactivation. wikipedia.org This process is highly efficient, making the compound a powerful inhibitor.
The inhibition of AChE by this compound involves the formation of a stable covalent bond between the phosphorus atom of the inhibitor and the hydroxyl group of a specific serine residue (Ser203) within the enzyme's active site. plos.org This reaction, known as phosphonylation, effectively renders the enzyme non-functional as it can no longer hydrolyze acetylcholine (B1216132). The mechanism is a two-step process, beginning with the addition of the serine hydroxyl to the phosphorus atom, followed by the elimination of the fluoride (B91410) leaving group. plos.org This results in a phosphonylated enzyme that is resistant to hydrolysis. plos.org Theoretical studies have shown that this addition-elimination mechanism involves the formation of a stable trigonal bipyramidal intermediate. The initial addition step is considered the rate-determining step of the inhibition process.
The active site of AChE is located at the bottom of a deep and narrow gorge. The catalytic triad (B1167595), comprising Serine 203 (Ser203), Histidine 447 (His447), and Glutamate (B1630785) 334 (Glu334), is essential for the phosphonylation reaction. plos.org His447 acts as a general base, facilitating the nucleophilic attack of the Ser203 hydroxyl group on the phosphorus atom of the this compound molecule. plos.org Other residues within the active site gorge play a role in guiding the inhibitor to the catalytic site and stabilizing the transition state of the reaction.
Following the initial phosphonylation of AChE, a secondary process known as "aging" can occur. This process involves the dealkylation, or loss of the 1-methylpropyl (isopropyl) group, from the phosphonylated enzyme. plos.org This dealkylation results in a negatively charged and highly stable adduct that is resistant to reactivation by standard oxime antidotes. plos.org The half-life for the aging of this compound-inhibited AChE is approximately 5 hours. Once aging has occurred, the inhibition is considered irreversible, and the recovery of AChE activity depends on the synthesis of new enzyme molecules.
| Compound (Alkyl Group) | Inhibition Rate Constant (ki) (M-1min-1) | Spontaneous Dealkylation (Aging) Rate Constant (ka) (min-1) | Spontaneous Reactivation Rate Constant (ks) (min-1) |
|---|---|---|---|
| Methyl | 1.2 x 107 | - | - |
| Ethyl | 2.5 x 107 | - | - |
| n-Propyl | 3.1 x 107 | - | - |
| i-Propyl (Sarin) | 4.3 x 107 | 0.0023 | 0.0007 |
| n-Butyl | 4.8 x 107 | - | - |
| i-Butyl | 3.9 x 107 | - | - |
| Cyclohexyl | 5.6 x 107 | - | - |
| Pinacolyl | 1.1 x 107 | - | - |
Data adapted from a study on various sarin analogues. Note: Dashes indicate data not provided in the source. nih.gov
Butyrylcholinesterase (BChE) Interactions and Hydrolysis Studies
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is another serine hydrolase that is inhibited by this compound. While its physiological role is not as clearly defined as that of AChE, BChE can act as a stoichiometric scavenger of the compound, binding to it in the bloodstream and thereby reducing the amount that reaches the nervous system. nih.gov This scavenging action provides a level of protection against the toxic effects of the compound.
Studies on a series of this compound analogues have determined the kinetic constants for their interaction with human BChE. The inhibition rate constants (ki) show a dependency on the structure of the alkyl group. nih.gov
| Compound (Alkyl Group) | Inhibition Rate Constant (ki) (M-1min-1) | Spontaneous Dealkylation (Aging) Rate Constant (ka) (min-1) | Spontaneous Reactivation Rate Constant (ks) (min-1) |
|---|---|---|---|
| Methyl | 1.5 x 106 | - | - |
| Ethyl | 2.9 x 106 | - | - |
| n-Propyl | 4.2 x 106 | - | - |
| i-Propyl (Sarin) | 2.1 x 106 | 0.0011 | 0.0015 |
| n-Butyl | 5.1 x 106 | - | - |
| i-Butyl | 3.3 x 106 | - | - |
| Cyclohexyl | 1.1 x 107 | - | - |
| Pinacolyl | 1.9 x 105 | - | - |
Data adapted from a study on various sarin analogues. Note: Dashes indicate data not provided in the source. nih.gov
While BChE is inhibited by this compound, some hydrolysis of the compound by BChE can occur, although this is a much slower process than the inhibition of the enzyme. The catalytic activity of BChE in hydrolyzing the compound is limited, and its primary protective role is through stoichiometric binding.
Neuropathy Target Esterase (NTE) Research
Neuropathy Target Esterase (NTE) is a serine hydrolase found in the nervous system that has been implicated in organophosphate-induced delayed neuropathy (OPIDN), a condition characterized by the degeneration of long axons in the peripheral and central nervous systems. Inhibition of NTE is considered a key initiating event for OPIDN caused by certain organophosphorus compounds. However, research has shown that this compound does not cause significant inhibition of NTE at non-lethal doses. Therefore, it is not typically associated with the development of OPIDN. While NTE is a valuable biomarker for the neurotoxic potential of some organophosphates, its role in the toxicity of this compound appears to be minimal.
Non-Cholinergic Molecular Targets and Signaling Pathways
Exposure to this compound can lead to a neuroinflammatory response in the brain. nih.govnih.gov This is characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines. wright.edu Studies in animal models have shown that exposure to the compound can induce a significant increase in the levels of cytokines such as interleukin-1β (IL-1β) in brain regions like the amygdala and hippocampus. nih.govnih.gov This neuroinflammation can contribute to neuronal damage and the long-term neurological consequences of exposure.
The compound can also modulate the activity of other neurotransmitter systems. For example, it has been shown to affect the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. Some studies suggest that it may also have an impact on the glutamatergic system, the main excitatory system. nih.gov
Furthermore, research indicates that this compound can alter the expression of a wide range of genes that are crucial for brain function. dukehealth.org These genes are involved in processes such as memory, cognition, and muscle control. dukehealth.org The compound has also been noted to have effects on other signaling systems, including ion channels and cell adhesion molecules, which are vital for normal neuronal communication and function. nih.gov
Protein Kinase C (PKC) Isozyme Expression Modulation
The Protein Kinase C (PKC) family of serine/threonine kinases comprises multiple isozymes that are critical components of signal transduction pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis. Research into the effects of Sarin has revealed significant, region-specific alterations in the expression and subcellular distribution of PKC isozymes within the brain.
A study conducted on rats following acute Sarin exposure identified distinct changes in the immunoreactivity levels of specific PKC isozymes in different brain regions. A significant reduction was observed for the conventional isozyme βII-PKC and the atypical isozyme ζ-PKC in the frontal cortex and striatum. In contrast, the immunoreactivity for these same isozymes was elevated in the hippocampus and thalamus. These findings suggest that Sarin-induced neuropathy involves a complex and differential regulation of PKC signaling that is dependent on the specific brain area. The modulation of these isozymes, which are involved in pathways controlling N-methyl-D-aspartate (NMDA) receptor activity and cell death, points to their role in the progression of organophosphate-induced neurodegeneration.
Table 1: Alterations in PKC Isozyme Immunoreactivity Following Sarin Exposure in Rats
| PKC Isozyme | Brain Region | Observed Change in Immunoreactivity | Time Course |
|---|---|---|---|
| βII-PKC | Frontal Cortex | Significant Reduction | Up to 24 hours post-exposure |
| ζ-PKC | Frontal Cortex | Significant Reduction | Up to 24 hours post-exposure |
| βII-PKC | Striatum | Significant Reduction | Up to 5 days post-exposure |
| ζ-PKC | Striatum | Significant Reduction | Up to 5 days post-exposure |
| βII-PKC | Hippocampus | Increase | - |
| ζ-PKC | Hippocampus | Increase | - |
| βII-PKC | Thalamus | Increase | - |
| ζ-PKC | Thalamus | Increase | - |
Alterations in Neurotransmitter Systems (e.g., Gamma-Aminobutyric Acid)
Beyond its primary effect on the cholinergic system, Sarin significantly alters other neurotransmitter systems, including the principal inhibitory system in the central nervous system mediated by Gamma-Aminobutyric Acid (GABA). The disruption of the delicate balance between excitatory and inhibitory neurotransmission is a key factor in the convulsive properties of Sarin.
Studies using rat hippocampal slices have shown that Sarin, at low nanomolar concentrations, inhibits the evoked release of GABA. This effect is not due to a direct interaction with postsynaptic GABA-A receptors. Instead, the evidence suggests that Sarin interacts directly with presynaptic muscarinic acetylcholine receptors on GABAergic neurons. This interaction reduces the action potential-dependent release of GABA into the synapse. By diminishing the inhibitory tone provided by the GABAergic system, Sarin contributes to a state of neuronal hyperexcitability, which can manifest as seizures.
Modulation of Ion Channels and Cell Adhesion Molecules
The broader effects of Sarin also encompass the modulation of fundamental cellular components like ion channels and cell adhesion molecules. Ion channels are transmembrane proteins that control the flow of ions across cell membranes, governing the electrical excitability of neurons. Cell adhesion molecules are surface proteins that mediate cell-to-cell and cell-matrix interactions, crucial for neural development and synaptic stability.
Computational Chemistry and Molecular Dynamics Simulations
Computational methods provide powerful tools for investigating the molecular interactions and reaction mechanisms of toxic compounds like Sarin at an atomic level. Techniques such as molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations have been instrumental in elucidating how Sarin interacts with its primary target, acetylcholinesterase.
Enzyme-Ligand Docking and Interaction Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme). This method has been applied to study the interaction of Sarin with the active site of AChE.
Docking simulations have successfully predicted the binding pose of Sarin within the active site gorge of AChE. These studies calculate a binding free energy, which indicates the affinity of the ligand for the enzyme. One such study reported a binding free energy for Sarin of -4.8 kcal/mol. The simulations also identify the key amino acid residues that stabilize the ligand in the active site. For Sarin, the predicted interactions involve several aromatic residues that line the active site gorge, highlighting the importance of these residues in guiding the inhibitor towards the catalytic serine.
Table 3: Molecular Docking Results for Sarin with Acetylcholinesterase (AChE)
| Parameter | Value / Residues |
|---|---|
| Binding Free Energy | -4.8 kcal/mol |
| Interacting Amino Acid Residues | Phe338, Trp86, Tyr124, Tyr337, Tyr341 |
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Reaction Mechanisms
While molecular docking predicts the binding pose, QM/MM simulations can model the actual chemical reaction—in this case, the phosphonylation of the catalytic serine residue in AChE by Sarin. This hybrid method treats the reacting parts of the system (Sarin and the key active site residues) with high-accuracy quantum mechanics, while the surrounding protein environment is treated with more computationally efficient molecular mechanics.
QM/MM studies have detailed the reaction pathway for the inhibition of AChE by Sarin. The reaction proceeds via an addition-elimination mechanism. The simulation results indicate that the rate-limiting step is the initial nucleophilic attack of the catalytic Serine 203 on the phosphorus atom of Sarin, which leads to the formation of a transient, unstable penta-coordinate intermediate. The calculated activation barrier for this step in the enzyme environment is 3.6 kcal/mol. These simulations also reveal the crucial role of other active site residues, such as Tyrosine 124, which stabilizes the leaving fluoride group through hydrogen-bonding interactions, thereby facilitating the irreversible phosphonylation of the enzyme.
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular mechanisms of action of organophosphorus compounds like this compound at the quantum mechanical level. nih.govmdpi.com These theoretical calculations provide profound insights into the electronic structure, reactivity, and reaction pathways that are often difficult to probe experimentally. DFT studies have been particularly instrumental in elucidating the inhibition of acetylcholinesterase (AChE), the primary target of this compound.
Theoretical models based on DFT have been employed to map the potential energy surfaces for the reaction between organophosphonates and the active site of AChE. nih.gov These studies have revealed a detailed, step-by-step mechanism of phosphonylation, the key chemical process responsible for the inhibition of the enzyme.
Reaction Mechanism with Acetylcholinesterase:
DFT calculations have shown that the phosphonylation of the serine residue in the active site of AChE by compounds analogous to this compound proceeds via a two-step addition-elimination mechanism. nih.gov The initial step, which is also the rate-determining step, involves the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of the inhibitor. This leads to the formation of a stable trigonal bipyramidal intermediate. nih.gov The subsequent step is a rapid elimination of the leaving group, in this case, the fluoride ion, resulting in the formation of a covalent bond between the phosphorus atom and the serine residue of AChE.
The catalytic triad of AChE, comprising serine, histidine, and glutamate residues, plays a crucial role in this process by facilitating the reaction and accelerating the rate of phosphonylation. nih.gov DFT studies have also highlighted the significant influence of the solvent environment on the enzymatic reaction, with the polarizable continuum model often being used to account for aqueous solvation effects. nih.gov
Electronic Properties and Reactivity:
DFT calculations are also utilized to determine various electronic properties of this compound, which are critical for understanding its reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution within the molecule and identify electrophilic and nucleophilic sites. sid.ir For this compound, the phosphorus atom is a key electrophilic center, making it susceptible to nucleophilic attack by the serine hydroxyl group of AChE.
Adsorption and Sensing Applications:
In addition to elucidating the mechanism of toxicity, DFT has been applied to explore the interaction of similar organophosphorus compounds with various materials for the development of sensors and decontamination technologies. sid.irresearchgate.net These studies typically calculate adsorption energies, charge transfer, and changes in the electronic properties of the material upon interaction with the nerve agent. For instance, DFT calculations have been used to investigate the adsorption of sarin on pristine and metal-decorated graphyne and Al12N12 nanoclusters. sid.irresearchgate.net The results from these studies provide valuable information for designing effective materials for the detection and capture of these hazardous compounds.
The table below summarizes key parameters often calculated in DFT studies of organophosphorus compounds and their significance.
| Calculated Parameter | Significance in Mechanistic Elucidation |
| Adsorption Energy (Ead) | Quantifies the strength of the interaction between the compound and a surface or molecule. |
| HOMO-LUMO Energy Gap (Eg) | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Charge Transfer | Describes the extent of electron transfer between the compound and its interacting partner (e.g., an enzyme or a sensor material). |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps identify reactive sites (electrophilic and nucleophilic regions). |
| Reaction Energy Barriers | Determines the feasibility and rate of a chemical reaction, such as the phosphonylation of AChE. |
Metabolic Pathways and Degradation Mechanisms
Hydrolytic Degradation Product Formation
Hydrolysis is the principal mechanism for the detoxification of 1-Methylpropyl methylphosphonofluoridate in aqueous environments. This process involves the nucleophilic attack of water or hydroxide (B78521) ions on the phosphorus atom, leading to the displacement of the fluoride (B91410) ion.
The initial and primary product of the hydrolysis of this compound is Pinacolyl Methylphosphonic Acid (PMPA). nih.gov This reaction involves the cleavage of the covalent bond between the phosphorus and fluorine atoms. nih.gov PMPA is a less potent acetylcholinesterase inhibitor compared to the parent compound. wikipedia.org While PMPA is the main hydrolytic product, it can undergo further, albeit slower, degradation.
Under certain conditions, PMPA can be further hydrolyzed to yield Methylphosphonic Acid (MPA) as a terminal degradation product. This subsequent degradation step involves the cleavage of the ester bond linking the pinacolyl group to the phosphorus atom. MPA is considered a final and stable breakdown product in this hydrolytic sequence.
Catalysis of Hydrolysis by Environmental Factors
The rate of hydrolysis of this compound is not constant and is significantly influenced by various environmental factors, which can catalyze the degradation process.
The degradation kinetics of this compound are highly dependent on the pH of the aqueous solution. The hydrolysis rate is significantly faster in both alkaline and acidic conditions compared to neutral pH. For instance, the half-life of the compound is considerably shorter at pH levels above 8 and below 4. The compound is most stable in the slightly acidic pH range of 4 to 6. nih.gov
Below is an interactive data table summarizing the hydrolysis half-life of this compound at various pH values and temperatures.
| pH | Temperature (°C) | Half-life (hours) |
| 6.65 | Ambient | ~45 |
| 7.0 | 20 | 82 |
| 7.0 | 30 | 22 |
| 7.6 | 20 | 41 |
| 7.6 | 30 | 9.6 |
| 8.0 | 25 | ~20 |
This data is compiled from multiple sources and represents approximate values.
The hydrolysis of this compound can be significantly accelerated by the presence of certain metal ions and their complexes. Copper(II) complexes, in particular, have been shown to be effective catalysts for this reaction. academie-sciences.fr The catalytic mechanism generally involves the coordination of the metal ion to the phosphoryl oxygen, which polarizes the P-F bond and makes the phosphorus atom more susceptible to nucleophilic attack by water or hydroxide ions. The observed rate constants for the methanolysis of this compound have been reported to be 1.06 × 10⁻³ s⁻¹ with a copper-based catalyst. academie-sciences.fr
The table below presents kinetic data for the catalyzed methanolysis of this compound.
| Catalyst | Observed Rate Constant (s⁻¹) |
| Copper(II) Complex | 1.06 × 10⁻³ |
| Zinc(II) Complex | 4.02 × 10⁻³ |
Data from a study on the catalytic methanolysis of the compound. academie-sciences.fr
Thermal Degradation Studies and Product Identification
When subjected to high temperatures, this compound undergoes thermal decomposition. Studies have shown that heating the compound leads to the emission of highly toxic fumes, including phosphorus oxides and hydrogen fluoride. nih.govnrt.org
Research into the specific organic products of thermal degradation has indicated that Methylphosphonofluoridic Acid is a probable breakdown product. researchgate.netdtic.mil This suggests that at elevated temperatures, the pinacolyl group can be eliminated. Further high-temperature treatment, such as in an incinerator, would lead to the continued breakdown of these initial products. researchgate.netdtic.mil The identification of thermal degradation products is often carried out using techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), which allows for the separation and identification of the volatile fragments produced upon heating. wikipedia.org
Enzymatic Degradation Mechanisms (e.g., Carboxylesterase)
The enzymatic degradation of this compound, commonly known as Sarin (B92409), is a critical area of research for developing countermeasures and decontamination strategies. Several enzymes have been identified that can hydrolyze and detoxify this potent organophosphorus compound. The primary mechanism involves the cleavage of the P-F (phosphorus-fluorine) bond, which is the key to its toxicity. wikipedia.org
Human carboxylesterase 1 (hCE1), a drug-metabolizing enzyme, has been shown to spontaneously hydrolyze Sarin. nih.govnih.gov Studies have demonstrated that after being inhibited by Sarin, hCE1 can undergo spontaneous reactivation, a process that is not observed with other nerve agents like soman (B1219632) or cyclosarin. nih.gov This reactivation indicates that hCE1 can catalytically turn over Sarin, albeit at a slower rate compared to some other enzymes. nih.gov The enzyme shows a preference for the P(S) isomer of Sarin, which is the more toxic enantiomer. nih.govresearchgate.net
Other enzymes, known as phosphotriesterases (PTEs), are also capable of hydrolyzing Sarin and other organophosphorus compounds. mdpi.commdpi.com These enzymes, found in various microorganisms, can catalyze the hydrolysis of the P-F bond, effectively neutralizing the agent. mdpi.commdpi.com Enzymes such as diisopropyl fluorophosphatase (DFPase) and organophosphorus acid anhydrolase (OPAA) have demonstrated catalytic activity against G-type nerve agents, including Sarin. mdpi.com Significant research has focused on engineering these enzymes through site-directed mutagenesis to improve their catalytic efficiency and broaden their substrate specificity, leading to variants that are highly effective at detoxifying Sarin and other agents. mdpi.commdpi.com
The table below summarizes the key enzymes involved in the degradation of this compound.
| Enzyme | Source/Type | Mechanism of Action | Key Research Findings |
| Human Carboxylesterase 1 (hCE1) | Human drug-metabolizing enzyme | Spontaneous hydrolysis of the P-F bond, followed by reactivation of the enzyme. nih.govresearchgate.net | Exhibits stereoselective preference for the more toxic P(S) isomer of Sarin; spontaneous reactivation occurs after inhibition by Sarin. nih.govnih.gov |
| Phosphotriesterases (PTEs) | Microbial (e.g., Brevundimonas diminuta) | Catalytic hydrolysis of the P-F bond through a nucleophilic attack on the phosphorus center. mdpi.commdpi.com | Can effectively degrade a range of organophosphorus compounds, including Sarin, Soman, and Tabun. mdpi.com |
| Diisopropyl fluorophosphatase (DFPase) | Squid (Loligo vulgaris) | Hydrolysis of the P-F bond. mdpi.com | Wild-type enzyme shows a preference for the less toxic enantiomers of G-type agents; has been engineered for improved activity. mdpi.comacs.org |
| Organophosphorus Acid Anhydrolase (OPAA) | Microbial (Alteromonas sp.) | Hydrolysis of the P-F bond. mdpi.com | Variants have been developed for large-scale production and are used in decontamination mixtures. mdpi.com |
Biodegradation Pathways in Environmental Matrices
In environmental matrices such as soil and water, the degradation of this compound begins with abiotic hydrolysis, followed by microbial biodegradation of its hydrolysis products. wikipedia.orgnih.gov The persistence of Sarin in the environment is relatively low, especially in the presence of moisture, as it undergoes hydrolysis to form less toxic products. mdpi.com
The primary and most crucial step in its environmental degradation is the hydrolysis of the P-F bond, which yields Isopropyl methylphosphonic acid (IMPA) and hydrofluoric acid. wikipedia.org This initial hydrolysis can occur chemically in water and is influenced by factors like pH and temperature. mdpi.comacs.org In aqueous environments, the degradation proceeds via a concerted SN2 mechanism where a water molecule acts as a nucleophile. acs.org
Once IMPA is formed, it becomes available for microbial degradation. nih.gov Several soil bacteria have been identified that can utilize organophosphorus compounds as a source of phosphorus or carbon. nih.govnih.gov Specific microbial consortia have been shown to effectively degrade IMPA. nih.gov These microorganisms use IMPA as their sole phosphorus source, breaking it down further into methylphosphonic acid (MPA) and, eventually, inorganic phosphate (B84403), which can be assimilated into microbial biomass. nih.goviupac.org Studies have shown that acclimating microbial cultures to IMPA can improve their degradation efficiency, with initial concentrations of 85 to 90 mg/L being degraded to non-detectable levels within 75 hours under laboratory conditions. nih.gov However, the presence of other, more readily available phosphate sources in the environment can suppress the biodegradation of IMPA. nih.gov
Abiotic Hydrolysis: this compound is rapidly hydrolyzed in soil and water to Isopropyl methylphosphonic acid (IMPA). wikipedia.orgnih.gov
Microbial Uptake: Microorganisms capable of degrading organophosphonates take up IMPA from the environment. nih.gov
Enzymatic Cleavage: Microbial enzymes cleave the ester bond of IMPA, releasing the isopropanol (B130326) group and forming methylphosphonic acid (MPA). nih.gov
Mineralization: Further enzymatic action breaks the C-P bond in MPA, releasing inorganic phosphate, which is then utilized by the microorganisms for growth. imrpress.comtaylorfrancis.com
The table below outlines the biodegradation process in environmental settings.
| Stage | Process | Key Reactants | Key Products | Influencing Factors |
| Primary Degradation | Abiotic Hydrolysis | This compound, Water | Isopropyl methylphosphonic acid (IMPA), Hydrofluoric acid | pH, Temperature, Moisture Content mdpi.comacs.org |
| Secondary Degradation | Microbial Biodegradation of IMPA | Isopropyl methylphosphonic acid (IMPA) | Methylphosphonic acid (MPA), Isopropanol | Microbial consortia presence, Acclimation period nih.gov |
| Mineralization | Microbial Biodegradation of MPA | Methylphosphonic acid (MPA) | Inorganic phosphate, Carbon dioxide | Availability of other phosphorus sources nih.gov |
Advanced Detection and Analytical Methodologies
Biomarker Analysis and Metabolite Quantification Techniques
Following exposure, 1-Methylpropyl methylphosphonofluoridate is rapidly metabolized in the body, primarily through hydrolysis, to form alkyl methylphosphonic acids. nih.govmdpi.com The main hydrolysis product is Isopropyl methylphosphonic acid (IMPA), which serves as a key biomarker for confirming exposure. nih.govoup.comnih.gov Another significant metabolite is methylphosphonic acid (MPA). nih.govnih.gov Detecting and quantifying these stable metabolites in biological samples like blood and urine is a primary goal of retrospective analysis. nih.govmdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred tool for the analysis of polar metabolites of this compound from biological matrices. mdpi.com This technique is highly sensitive and specific, allowing for the direct analysis of hydrolysis products without the need for extensive sample preparation or derivatization that is often required for other methods. mdpi.comoup.com
LC-MS/MS has been successfully used to quantify IMPA and other metabolites in plasma and urine. nih.govoup.comnih.gov For instance, a validated method using high-performance liquid chromatography-mass spectrometry with negative ion electrospray ionization with time-of-flight detection (LC-ESI-MS-TOF) established a linear range of quantitation for IMPA in plasma from 5 to 125 ng/mL, with a method detection limit of 2 ng/mL. nih.gov Another study demonstrated the detection and quantification of IMPA in the urine of rats for up to five days after exposure. nih.gov The use of dried urine spots (DUS) coupled with LC-MS/MS offers a simple and rapid sample preparation method, capable of detecting IMPA in mice urine 60 hours after exposure. mdpi.com This approach achieved detection limits for the metabolites of five different chemical warfare agents, including Sarin (B92409), in the range of 0.5 to 5 ng/mL in human urine. mdpi.com The high sensitivity of LC-MS/MS allows for the detection of ultratrace levels of the agent's biomarkers, providing crucial evidence for forensic and clinical investigations. mdpi.comresearchgate.net
| Analyte | Matrix | Method | Detection Limit | Linear Range | Reference |
| Isopropyl methylphosphonic acid (IMPA) | Minipig Plasma | LC-ESI-MS-TOF | 2 ng/mL | 5-125 ng/mL | nih.gov |
| Isopropyl methylphosphonic acid (IMPA) | Human Urine (DUS) | LC-MS/MS | 10 ng/mL | 10-300 ng/mL | mdpi.com |
| Methylphosphonic acid (MPA) | Rat Urine | LC-MS/MS | Not specified | Not specified | nih.gov |
| Regenerated Sarin (as GB-2-DMAMP) | Human Blood | LC-MS/MS | 10 pg/mL | Not specified | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of this compound and its degradation products. cntrarmscontrol.orgnih.govoup.com It is a primary analytical method used by OPCW designated laboratories for environmental and biological samples. cntrarmscontrol.org The technique has been applied to screen for the agent in air and water samples, with a solid-phase microextraction (SPME) method detecting 100 ng/L in air after a 5-minute collection time. oup.com
A significant challenge in GC-MS analysis is the low volatility and high polarity of the hydrolysis products like IMPA and MPA, which generally makes them unsuitable for direct analysis. chromatographytoday.com To overcome this, derivatization is employed to convert the polar analytes into more volatile compounds suitable for gas chromatography. nih.gov Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which can achieve detection limits as low as 0.14 ppb for phosphonic acids. nih.gov GC-MS has been instrumental in forensic investigations, such as the analysis of environmental samples from chemical attacks, where it has been used to unequivocally identify IMPA, MPA, and even trace amounts of intact Sarin. nih.gov For enhanced confirmation, especially at low concentrations, GC-tandem mass spectrometry (GC-MS/MS) is employed. nih.gov
| Analyte(s) | Sample Type | GC-MS Method | Key Finding | Reference |
| This compound | Air | SPME-GC-MS | Detection of 100 ng/L after 5 min collection. | oup.com |
| This compound | Water | SPME-GC-MS | Detection at concentrations of 12 µg/mL or higher. | oup.com |
| IMPA, MPA | Soil, Munition Fragment | GC-MS, GC-MS/MS | Unequivocal identification of hydrolysis products and trace intact agent. | nih.gov |
| Phosphonic Acids (including IMPA, MPA) | Water | GC-MS (after BSTFA derivatization) | Sensitive detection with LODs down to 0.14 ppb. | nih.gov |
| Ethyl methylphosphonic acid (EMPA) | Serum | GC-MS, GC-MS/MS (after derivatization) | Successful detection of VX metabolite, demonstrating applicability to biological samples. | opcw.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its related compounds. nih.govdocumentsdelivered.com While not typically used for trace detection due to its lower sensitivity compared to mass spectrometry, NMR provides invaluable information about the molecular structure and chemical environment of the phosphorus and fluorine atoms within the molecule. rsc.org It has been utilized in stereochemical analysis of the agent, using optically active shift reagents to distinguish between different enantiomers. nih.gov In the context of chemical forensics, NMR, alongside GC-MS and LC-MS, is used to analyze the trace molecular composition of Sarin samples to identify chemical attribution signatures (CAS). nih.govdocumentsdelivered.com These signatures, which arise from impurities and byproducts of a specific synthesis process, can provide critical information linking a sample to its method of preparation. nih.gov For example, ³¹P NMR has been used to study the stability and decomposition of the agent in various solutions. rsc.orgresearchgate.net
Cholinesterase Activity Measurement and Inhibition Assessment
This compound exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). lifeboat.comnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of the nervous system. rsc.org Consequently, measuring the activity of cholinesterases—both acetylcholinesterase (AChE) in red blood cells and butyrylcholinesterase (BuChE) in plasma—is a crucial biomarker for assessing exposure and the severity of poisoning. szu.czhuman.denih.gov
A significant decrease in cholinesterase activity is a hallmark of exposure. szu.czglobalbiodefense.com Studies in rats exposed to Sarin vapors showed a direct relationship between the concentration of the agent in plasma and the degree of AChE and BuChE inhibition in the brain and blood. szu.cz In humans, plasma cholinesterase levels can decrease by over 50% after exposure to organophosphates. nih.gov Various methods are available for measuring ChE activity. nih.gov The Ellman method is a traditional spectrophotometric assay, but newer, more accessible techniques like micro-electrometric methods are being developed for rapid and reliable measurement, especially in resource-limited settings. nih.gov These tests provide a clear path for diagnosis and monitoring following exposure. human.de The rate of reactivation of the inhibited enzyme, either spontaneously or mediated by oximes, can also be studied to understand the stability of the organophosphate-enzyme complex and the potential for aging. nih.gov
| Exposure Group | Biological Matrix | Enzyme | % Inhibition / Change in Activity | Reference |
| Rats exposed to 1.25 or 2.5 µg/l Sarin vapor | Erythrocytes | Acetylcholinesterase (AChE) | Significant decrease | szu.cz |
| Rats exposed to 1.25 or 2.5 µg/l Sarin vapor | Plasma | Butyrylcholinesterase (BuChE) | Significant decrease | szu.cz |
| Rats exposed to 1.25 or 2.5 µg/l Sarin vapor | Brain (Frontal Cortex, Pontomedullar area) | Acetylcholinesterase (AChE) | Significant decrease | szu.cz |
| Farmers exposed to organophosphate pesticides | Plasma | Cholinesterase (ChE) | >50% decrease | nih.gov |
Spectroscopic and Fluorescent Chemosensor Development
The need for rapid, sensitive, and portable detection systems for this compound has driven the development of advanced chemosensors. lifeboat.comrsc.org Fluorescent and colorimetric sensors are particularly attractive because they can provide real-time, on-site analysis, often with high selectivity and sensitivity. rsc.org These sensors are designed to undergo a measurable change in their optical properties, such as fluorescence intensity or color, upon reaction with the target analyte. rsc.org
Fluorescent sensors are generally more sensitive than colorimetric ones. rsc.org One recently developed sensor utilizes a boron-difluoride complex (BODIQ-TPE) on filter paper. chemistryviews.org The nitrogen atom in the sensor's core interacts with the phosphorus atom in Sarin, leading to a hydrolysis reaction that causes a change in the emission spectrum and a color change from cyan/blue to yellow/brown. chemistryviews.org This sensor has a low detection limit of 0.7 ppb and a response time of less than 2 seconds, and it can discriminate Sarin from similar compounds. chemistryviews.org Research also focuses on designing probes based on a "covalent-assembly" approach, which creates a turn-on fluorescent signal from a zero background, allowing for highly sensitive detection. nih.gov
Colorimetric indicators offer a simple, low-cost screening method for the presence of this compound that requires minimal training and provides rapid results. dtic.milchemteq.net The design of these indicators often relies on specific chemical reactions that produce a distinct, visible color change. rsc.orgnih.gov
One innovative design strategy employs a two-step reaction to reduce the likelihood of false positives. dtic.mil In this mechanism, a sensor molecule first undergoes a nucleophilic attack by the fluorophosphate (B79755) group of the agent, releasing a fluoride (B91410) ion and causing an initial color change (e.g., to green). dtic.mil The released fluoride ion then triggers a second reaction, such as cleaving a silyl (B83357) ether group on the sensor molecule, which results in a second, more definitive color change (e.g., to pink). dtic.mil This dual-reaction mechanism enhances the selectivity of the sensor for fluorine-containing organophosphates like Sarin. dtic.mil Other mechanisms involve reactions that induce cyclization of the sensor molecule or a cyanohydrin reaction with byproducts, leading to the formation of highly conjugated systems that absorb light in the visible spectrum. dtic.mil
Fluorescence-Based Detection Strategies
Fluorescence-based detection has emerged as a highly sensitive and effective strategy for identifying organophosphorus nerve agents like this compound. tandfonline.comrsc.org These methods rely on the design of specialized molecular probes that exhibit a change in their fluorescent properties upon interaction with the target analyte. The primary mechanism involves a specific chemical reaction between the probe and the nerve agent, leading to a distinct optical signal, often a "turn-on" fluorescence response. nih.gov
Nerve agents are potent electrophiles, a characteristic exploited in probe design. rsc.org Fluorescent probes are typically engineered with a nucleophilic recognition site, such as a hydroxyl or amino group, which reacts with the electrophilic phosphorus center of the agent. rsc.org This reaction, often a phosphorylation, triggers a conformational or electronic change in the probe molecule, leading to a significant increase in fluorescence intensity. nih.gov
One notable example is the development of a thiourea-based rhodamine probe, which acts as a chromo-fluorogenic indicator for Soman (B1219632). nih.gov In its native state, the probe exists in a non-fluorescent, colorless spirolactam form. Upon reaction with Soman, the thiosemicarbazide (B42300) group is phosphorylated, causing the spirolactam ring to open. nih.gov This structural change results in the formation of a highly colored and fluorescent seven-membered heterocycle adduct, enabling naked-eye detection in both liquid and gas phases with a detection limit as low as 2 x 10⁻⁶ M. nih.gov
The performance of various fluorescent probes is often initially evaluated using less toxic chemical mimics of Soman, such as diethyl chlorophosphate (DCP). nih.gov An array of different fluorogenic probes can be used to discriminate between various nerve agents, including Soman, by analyzing the unique pattern of fluorescence changes across the array. researchgate.net
Table 1: Characteristics of Selected Fluorescence-Based Probes for Soman and Simulant Detection
| Probe Type | Target Analyte | Mechanism of Action | Detection Limit | Key Features |
|---|---|---|---|---|
| Thiourea-based Rhodamine | Soman (GD), DCP | Phosphorylation-induced spirolactam ring opening | 2 x 10⁻⁶ M | Chromo-fluorogenic response; suitable for liquid and gas phase detection. nih.gov |
| Fluorogenic Array | Soman (GD), Sarin (GB), Tabun (GA), VX | Differential fluorescence patterns | Not specified | Discriminates between different nerve agents and their mimics. researchgate.net |
| Europium Chelate Microparticle | Soman-HSA Adduct | Immunofluorescence (competitive assay) | 1.0 x 10⁻⁶ M | Discriminative detection of Soman exposure via biomarkers. nih.gov |
Field-Deployable Detection Technologies
The need for rapid, on-site analysis has driven the development of field-deployable detection technologies. These systems are designed to be portable, robust, and capable of providing timely results outside of a traditional laboratory setting. Key advancements in this area include the integration of efficient sample preparation techniques and the development of rapid analytical methods for both the parent agent and its degradation products.
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that has proven valuable for field applications. sigmaaldrich.comchromatographyonline.com It integrates sampling, extraction, and concentration into a single step, significantly simplifying and accelerating the analytical process. nih.gov SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample (either in liquid or headspace), analytes partition from the sample matrix onto the fiber coating. sigmaaldrich.com The fiber can then be directly introduced into the injection port of a gas chromatograph (GC) for thermal desorption and analysis. chromatographyonline.com
In many scenarios, particularly in environmental or post-exposure samples, the parent this compound may have hydrolyzed to its more stable degradation products. The primary hydrolysis product is Pinacolyl Methylphosphonic Acid (PMPA), along with the final degradation product, Methylphosphonic Acid (MPA). icm.edu.plnih.gov These alkyl methylphosphonic acids are highly polar, non-volatile, and persistent, making them excellent markers for the retrospective identification of nerve agent use. researchgate.nettandfonline.com
However, their polarity and low volatility make them unsuitable for direct GC-MS analysis. nih.gov To overcome this, rapid derivatization techniques are employed to convert these polar acids into more volatile and thermally stable derivatives. nih.govmdpi.com This crucial step allows for their separation and detection using standard GC-MS methods.
Common derivatization approaches include silylation and methylation:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms on the phosphonic acids with trimethylsilyl (B98337) (TMS) groups. icm.edu.plresearchgate.net The resulting TMS-esters are significantly more volatile and produce characteristic mass spectra, facilitating their identification. icm.edu.pl
Methylation: Trimethylsilyldiazomethane (TMSD) is another effective reagent that converts the phosphonic acids into their corresponding methyl esters. tandfonline.comresearchgate.nettandfonline.com This method is robust and can be completed in under 30 minutes, making it suitable for rapid screening. tandfonline.com
The optimization of these derivatization reactions, including temperature and reaction time, is critical for achieving high yields and reliable results in a field setting. icm.edu.plresearchgate.net Studies have shown that both BSTFA and TMSD are effective, with optimal reactions typically occurring at 80°C. icm.edu.plresearchgate.net
Table 2: Comparison of Derivatization Reagents for Soman Degradation Products
| Derivatization Reagent | Abbreviation | Analyte Target | Derivative Product | Typical Reaction Conditions |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alkyl Methylphosphonic Acids (e.g., PMPA) | Trimethylsilyl (TMS) Ester | 80°C, 75-120 minutes icm.edu.plresearchgate.net |
| Trimethylsilyldiazomethane | TMSD | Alkyl Methylphosphonic Acids (e.g., PMPA) | Methyl Ester | 80°C, 105-135 minutes icm.edu.plresearchgate.net |
Isotopic Approaches in Analytical Method Validation
Isotopic approaches are indispensable tools for the validation of analytical methods and for forensic analysis, providing a high degree of confidence in the identification and quantification of chemical warfare agents and their derivatives. researchgate.net These techniques involve the use of isotopically labeled compounds, which contain atoms with a different number of neutrons than the most abundant isotope (e.g., Deuterium ²H, Carbon-¹³C). wikipedia.org
Isotopically labeled analogues of this compound or its degradation products are often used as internal standards in quantitative analysis. Because these standards have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute chromatographically and experience similar effects from the sample matrix and instrument variability. However, they are readily distinguished by mass spectrometry due to their mass difference, allowing for highly accurate and precise quantification. biorxiv.org
A more advanced application is Position-Specific Isotope Analysis (PSIA) by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov This technique measures the natural abundance distribution of isotopes (like ²H) at specific atomic positions within a molecule, creating a unique "isotopic fingerprint." nih.govnih.gov Research has demonstrated that this isotopic fingerprint remains stable during the synthesis of Soman from its precursor, pinacolyl alcohol (PinOH), and through its subsequent hydrolysis to PMPA. nih.govnih.gov By comparing the intramolecular isotopic profiles of the precursor, the agent, and its degradation product, it is possible to link them to a common origin. nih.govnih.gov This powerful forensic tool can help in source attribution of a chemical agent, contributing critical information for investigations into its illicit use. nih.govnih.gov The validation of such methods ensures that the isotopic data is reliable and that any observed variations are not due to analytical artifacts. researchgate.netscielo.org.mx
Decontamination Research and Agent Neutralization Strategies
Chemical Decontamination Reagents and Their Mechanisms
Chemical decontamination approaches utilize reactive compounds to neutralize organophosphorus agents like 1-Methylpropyl methylphosphonofluoridate. fas.org The primary mechanisms involve oxidative chlorination and alkaline hydrolysis to break down the phosphorus-containing groups integral to the agent's toxicity. fas.org
Oxidative degradation is a cornerstone of chemical agent decontamination. fas.org Hypochlorite (B82951) solutions, such as sodium hypochlorite (NaOCl) or calcium hypochlorite (Ca(OCl)2), are widely used as universal decontaminants for G-series agents. fas.orgmsu.edu.tr The mechanism involves the "active chlorine" attacking the agent, leading to both oxidation and hydrolysis. fas.orgresearchgate.net
The effectiveness of hypochlorite is significantly influenced by pH, with alkaline solutions being more advantageous. fas.org An alkaline pH enhances the hydrolysis of the G-agents' phosphorus groups. fas.org Standard protocols often specify a 0.5% hypochlorite solution for skin decontamination and a more concentrated 5% solution for equipment. fas.orgmsu.edu.tr These solutions are effective against most chemical warfare agents by oxidizing key atoms, such as the sulfur in mustard agents, and hydrolyzing the phosphorus groups in nerve agents. fas.org
Nucleophilic strategies target the electrophilic phosphorus center of this compound, leading to the cleavage of the P-F bond and detoxification. Alkaline hydrolysis, using reagents like sodium hydroxide (B78521) (NaOH), is an effective method, although some strong bases can be damaging to surfaces and skin. fas.orggoogle.com
More complex non-aqueous decontamination formulas have been developed that utilize a combination of nucleophiles. One such formulation consists of ethanolamine (B43304) (an amine), benzyl (B1604629) alcohol, and potassium hydroxide (KOH), which provides a strong nucleophilic and alkaline environment to degrade agents like Soman (B1219632) (GD), a compound structurally related to GF. researchgate.net Other historical formulations have used sodium phenolate (B1203915) or sodium cresolate in alcohol solutions for nerve agent decontamination.
Detergents and soaps in water contribute to decontamination primarily through the physical removal and dilution of the agent. ojp.gov However, they can also facilitate slow hydrolysis, contributing to the chemical neutralization of the agent over time. ojp.gov
Modern research has focused on advanced materials that can both adsorb and actively degrade chemical agents. Fuller's Earth is a well-known sorbent material used to physically remove liquid agents from surfaces, though it does not chemically neutralize the agent itself. ojp.gov
More reactive materials include nanosized metal oxides such as magnesium oxide (MgO), aluminum oxide (Al2O3), calcium oxide (CaO), titanium dioxide (TiO2), and zinc oxide (ZnO). nih.govresearchgate.net These materials possess high surface areas that allow for rapid adsorption of the agent, followed by in-situ degradation on their reactive surfaces. Formulations containing nanoparticles of ZnO and TiO2 have shown efficacy in enhancing the degradation of toxic agents. researchgate.net
Metal-Organic Frameworks (MOFs) represent another class of advanced materials being investigated for decontamination. mdpi.comnuph.edu.ua These are porous, crystalline materials that can be designed to have high catalytic activity, making them effective for adsorbing and breaking down nerve agents under mild conditions. mdpi.com
The efficiency of decontamination is critically dependent on the rate of the neutralization reaction. Kinetic studies are performed to quantify the time required for a decontaminant to reduce the agent concentration to a safe level.
For a non-aqueous formula composed of ethanolamine, benzyl alcohol, and KOH, studies on the related G-agent Soman (GD) showed that a volume ratio of decontaminant to agent of at least 2:1 was needed to achieve over 99% degradation within 30 minutes. researchgate.net Research on solid decontamination sorbents also provides insight into reaction times, with materials like FAST-ACT demonstrating the ability to degrade over 90% of Soman within two hours. nih.gov
| Decontaminant | Agent | Time | Efficiency | Source |
|---|---|---|---|---|
| Non-aqueous formula (ethanolamine, benzyl alcohol, KOH) | Soman (GD) | 30 min | >99% | researchgate.net |
| Solid Sorbent (FAST-ACT) | Soman (GD) | 2 hours | >90% | nih.gov |
| Solid Sorbent (LB3) | Soman (GD) | 2 hours | >90% | nih.gov |
Enzymatic Decontamination Approaches
Enzymatic decontamination offers a milder, more environmentally friendly alternative to harsh chemical reagents. nih.govnih.gov Enzymes provide high specificity and catalytic efficiency, allowing them to neutralize agents under benign conditions, making them suitable for sensitive equipment and even direct application to skin. nih.govrsc.org
The most promising enzymes for neutralizing G-series agents like this compound are phosphotriesterases (PTEs). nih.govnih.gov The PTE originally isolated from the soil bacterium Pseudomonas diminuta can hydrolyze organophosphates, but its natural catalytic activity against specific chemical warfare agents is limited. nih.govtamu.edu
Significant research has been dedicated to enzyme engineering to improve the catalytic efficiency and stereochemical preference of PTE for the more toxic enantiomers of nerve agents. nih.govnih.gov Through rational design and directed evolution, variants of PTE have been created with dramatically enhanced activity. nih.govacs.org
For example, a study of two engineered PTEs, designated GG1 and GG2, demonstrated rapid degradation of several G-agents. The GG2 enzyme showed a hydrolysis half-life (t1/2) for this compound of approximately 2-3 minutes. mdpi.com Another highly effective variant, H257Y/L303T, was found to have a catalytic efficiency (kcat/Km) of 8 × 10^5 M⁻¹s⁻¹ for the detoxification of this agent. acs.org Commercial products, such as DEFENZ™, have been developed based on PTEs and have shown high efficacy in decomposing the agent in solution. epa.gov
| Enzyme System | Parameter | Value | Source |
|---|---|---|---|
| DEFENZ™ VX-G (in simulated reactor) | Decomposition Efficiency | 99% in 15 min | epa.gov |
| Engineered PTE (GG2) | Half-life (t1/2) | 2-3 min | mdpi.com |
| Engineered PTE Variant (H257Y/L303T) | Catalytic Efficiency (kcat/Km) | 8 x 105 M-1s-1 | acs.org |
Simulant-Based Decontamination Research Methodologiesdtic.milnih.gov
Due to the extreme toxicity of this compound, much of the decontamination research is conducted using chemical simulants. These simulants mimic the physical and chemical properties of the actual agent but have significantly lower toxicity, allowing for safer and more extensive research. argonelectronics.com
The selection and validation of an appropriate chemical simulant are crucial for obtaining meaningful and transferable research results. A suitable simulant should share key physicochemical properties with the target agent, such as molecular weight, volatility, solubility, and reactivity. epa.gov
For G-type nerve agents like this compound, several organophosphorus compounds are commonly used as simulants. Diisopropyl fluorophosphate (B79755) (DFP) is a widely used simulant due to its structural and chemical similarities to G-agents. argonelectronics.comresearchgate.net Other frequently employed simulants include dimethyl methylphosphonate (B1257008) (DMMP), triethyl phosphate (B84403) (TEP), and diethyl ethylphosphonate (DEEP). researchgate.net The validation of these simulants involves comparing their behavior in decontamination studies to that of the actual agents under controlled conditions, ensuring that the results from simulant studies can be reliably extrapolated.
The following table lists common simulants for G-agents and their relevant properties.
| Simulant | Chemical Formula | Molecular Weight ( g/mol ) | Use |
| Diisopropyl fluorophosphate (DFP) | C₆H₁₄FO₃P | 184.15 | Simulant for G-agents (GA, GB, GD, GF) argonelectronics.com |
| Dimethyl methylphosphonate (DMMP) | C₃H₉O₃P | 124.08 | Simulant for Sarin (B92409) (GB) and other G-agents researchgate.netnih.gov |
| Triethyl phosphate (TEP) | C₆H₁₅O₄P | 182.16 | Simulant for G-agents researchgate.net |
This table is interactive. Users can filter the data by simulant name.
To evaluate the effectiveness of skin decontamination methods, in vitro skin diffusion cell models are widely employed. argonelectronics.comgreenpeace.to The Franz diffusion cell is a common apparatus used for these studies. researchgate.netepa.gov This system consists of a donor chamber where the simulant is applied and a receptor chamber containing a fluid that mimics physiological conditions, separated by a section of excised skin (often from human, porcine, or mouse sources) or a synthetic membrane. argonelectronics.comgoogle.com
This methodology allows researchers to measure the rate and extent of simulant penetration through the skin and to assess how different decontamination procedures affect this penetration. researchgate.net By analyzing the concentration of the simulant in the receptor fluid over time, the efficacy of a decontaminant in removing the agent from the skin surface and preventing its absorption can be quantified. researchgate.net These models are invaluable for screening and optimizing decontamination formulations and protocols before they are considered for further testing. researchgate.net
Several parameters can significantly influence the effectiveness of simulant decontamination. Understanding these factors is key to developing robust and reliable decontamination strategies.
pH: The pH of the decontamination solution plays a critical role, particularly for hydrolysis-based decontamination. Alkaline conditions generally accelerate the hydrolysis of organophosphorus compounds. greenpeace.toresearchgate.net Studies have shown that the degradation rate of organophosphate simulants increases significantly at a pH above 7, with optimal degradation often observed at a pH of 9.5 or higher. greenpeace.toresearchgate.net
Temperature: Decontamination reactions are also temperature-dependent. Generally, an increase in temperature will increase the rate of chemical reactions, including the hydrolysis of nerve agent simulants. researchgate.net However, excessively high temperatures can be impractical for field applications and may degrade certain decontamination formulations. Conversely, subfreezing temperatures can dramatically slow down neutralization rates and render aqueous-based solutions ineffective. epa.gov
Surfactants: Surfactants are often included in decontamination formulations to enhance the solubilization of sparingly soluble chemical agents. ojp.gov By forming micelles, surfactants can encapsulate the simulant molecules, increasing their contact with the decontaminating species in the aqueous phase and thereby accelerating the rate of degradation. argonelectronics.com
Material Compatibility and Environmental Impact of Decontaminants
An ideal decontaminant should not only be effective at neutralizing the chemical agent but also be compatible with the materials it comes into contact with and have a minimal environmental impact.
Some highly effective decontaminants, such as Decontamination Solution 2 (DS2), are known to be corrosive to certain metals and can damage paints, plastics, and rubber upon prolonged contact. Similarly, bleach (sodium hypochlorite), while a potent oxidizing agent, can be corrosive. epa.gov This lack of material compatibility can limit their use on sensitive equipment. Therefore, research is ongoing to develop non-corrosive, non-toxic, and non-flammable decontamination solutions. google.com
Antidotal Mechanisms and Therapeutic Countermeasures Research
Acetylcholinesterase Reactivators: Oxime Chemistry and Design
The cornerstone of causal treatment for poisoning by 1-Methylpropyl methylphosphonofluoridate is the administration of an AChE reactivator. tandfonline.comnih.gov These compounds, typically pyridinium (B92312) oximes, work by cleaving the organophosphate from the serine hydroxyl group in the active site of the AChE enzyme, thereby restoring its normal function of hydrolyzing acetylcholine (B1216132). acs.orgnih.govwikipedia.org
The effectiveness of pyridinium oximes as reactivators is highly dependent on their chemical structure. pitt.edu Key structure-activity relationship (SAR) findings indicate that several features are crucial for potency:
Quaternary Cationic Nitrogen: The presence of a positively charged quaternary nitrogen atom is essential for the molecule to bind to the anionic site of the inhibited enzyme. mdpi.com
Oxime Group Position: Oximes with the hydroxyimino group in the 2- or 4-position of the pyridinium ring generally exhibit greater acidity and better reactivation efficacy. mdpi.com
Linker Chain (for bispyridinium oximes): In bispyridinium oximes (containing two pyridinium rings), the length and nature of the chain connecting the rings significantly influence their potency and spectrum of activity against different organophosphorus agents. mdpi.com
Studies have explored a wide range of structural modifications to enhance efficacy, leading to the development of both monopyridinium (e.g., Pralidoxime) and bispyridinium (e.g., Obidoxime, HI-6) oximes. acs.orgnih.gov
The speed and extent to which an oxime can reactivate AChE inhibited by this compound are critical determinants of its therapeutic success. Different oximes exhibit varied efficacy against different organophosphorus agents. nih.govnih.gov
HI-6 (Asoxime): This bispyridinium oxime has demonstrated significant potency in reactivating AChE inhibited by various nerve agents, including Soman (B1219632), which shares structural similarities with this compound. nih.govdergipark.org.tr It is particularly noted for its effectiveness against Soman, Sarin (B92409), and VX, although it is not effective against Tabun-inhibited AChE. nih.govdergipark.org.tr
MMB-4 (Trimedoxime): TMB-4 is a powerful reactivator and was the first oxime shown to be effective in treating animals intoxicated with Tabun. nih.govdergipark.org.tr It is also effective against Sarin and VX poisoning but is ineffective against Soman. nih.gov
Novel Oximes: Research has focused on developing novel oximes with broader spectrums of activity and better ability to cross the blood-brain barrier. nih.govdntb.gov.uanih.gov Substituted phenoxyalkyl pyridinium oximes have shown promise in attenuating seizure-like behavior and protecting neurons in animal models challenged with nerve agent surrogates. nih.govdntb.gov.uanih.gov In vitro screening of some novel oximes showed reactivation efficacies ranging from approximately 15% to 75%. nih.gov
Table 1: Comparative Efficacy of Selected Oximes Against Nerve Agents This table provides a general comparison based on available research; specific efficacy against this compound requires direct study.
| Oxime | Relative Efficacy vs. Sarin (GB) | Relative Efficacy vs. Soman (GD) | Relative Efficacy vs. Tabun (GA) | Relative Efficacy vs. VX |
|---|---|---|---|---|
| Pralidoxime | ++ | + | + | +++ |
| Obidoxime | +++ | ++ | ++ | +++ |
| HI-6 (Asoxime) | ++++ | ++ | + | +++ |
| TMB-4 (Trimedoxime) | Effective | Ineffective | Effective | Effective |
A significant challenge in the treatment of poisoning by compounds like this compound is the process of "aging." nih.gov Aging is a dealkylation reaction of the organophosphate-AChE conjugate, which results in a form of the enzyme that cannot be reactivated by traditional oximes. nih.gov The rate of aging varies depending on the specific organophosphorus compound; it is particularly rapid with agents like Soman. ny.gov
Research has explored strategies to retard the aging process, which would extend the therapeutic window for oxime administration. nih.gov Certain quaternary ammonium (B1175870) compounds have been shown to slow the aging rate of inhibited AChE. nih.gov This retardation of aging is a critical area of research, as it could significantly improve treatment outcomes. nih.gov
The limitations of currently available oximes, such as their narrow spectrum of activity and inability to effectively cross the blood-brain barrier, have driven extensive research into the development of new reactivators. acs.orgnih.govnih.govresearchgate.net
One promising approach involves creating substituted phenoxyalkyl pyridinium oximes. nih.govdntb.gov.uanih.gov These novel compounds are designed to be more lipophilic, potentially enhancing their ability to enter the central nervous system (CNS). nih.gov In animal studies using surrogates for agents like Sarin and VX, some of these novel oximes have demonstrated superior protection against lethality and better attenuation of seizure-like behavior compared to Pralidoxime. nih.govdntb.gov.uanih.gov The goal is to identify a universal, broad-spectrum oxime that is effective against all known organophosphorus agents, but this remains an ongoing challenge. benthamdirect.comnih.gov
Muscarinic Receptor Antagonists in Countermeasure Strategies
While oximes work to restore enzyme function, muscarinic receptor antagonists are used to symptomatically treat the effects of acetylcholine accumulation. tandfonline.combenthamdirect.comnih.gov Atropine is the prototypical and most widely used antimuscarinic agent in this context. nih.govmayoclinic.orgrsc.org
Atropine competitively blocks muscarinic acetylcholine receptors, thereby antagonizing the effects of cholinergic overstimulation in the peripheral and central nervous systems. mayoclinic.orgmedicinenet.comwikipedia.org This helps to control symptoms such as excessive secretions (salivation, bronchial secretions), bronchoconstriction, and bradycardia. nih.govnih.govnih.gov Atropine's action is primarily at muscarinic sites and it does not affect the nicotinic receptors, which are responsible for muscle weakness and paralysis. wikipedia.orgny.gov Therefore, it is always co-administered with an AChE reactivator. wikipedia.org
Anticonvulsant Therapies and Their Pharmacological Basis
Exposure to high doses of this compound can lead to prolonged seizures and status epilepticus, which can cause permanent brain damage. nih.govnih.gov Therefore, anticonvulsant therapy is a critical component of treatment. tandfonline.comrsc.org
The benzodiazepine (B76468) diazepam is the standard anticonvulsant used in the treatment of organophosphate-induced seizures. acs.orghhs.govimrpress.com Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, which increases synaptic inhibition in the brain and helps to terminate seizure activity. imrpress.com Studies have shown that the inclusion of diazepam in the treatment regimen is beneficial against convulsions and associated brain lesions. hhs.govkglmeridian.com However, the efficacy of diazepam can decrease as the time between seizure onset and administration increases. nih.govhhs.gov This has led to research into other anticonvulsants, such as midazolam, as potential alternatives. nih.govnih.gov
Table 2: Summary of Antidotal Therapies
| Therapeutic Agent Class | Example(s) | Primary Mechanism of Action | Therapeutic Goal |
|---|---|---|---|
| Acetylcholinesterase Reactivators | Pralidoxime, HI-6, Obidoxime | Nucleophilic displacement of the organophosphate from the AChE active site. | Restore normal AChE function. |
| Muscarinic Receptor Antagonists | Atropine | Competitive blockade of muscarinic acetylcholine receptors. | Control symptoms of parasympathetic overstimulation (e.g., secretions, bronchoconstriction). |
| Anticonvulsants | Diazepam, Midazolam | Enhance GABA-mediated inhibition in the central nervous system. | Terminate seizures and prevent seizure-induced brain damage. |
Adjuvant Therapies and Neuroprotective Agents
Adjuvant therapies are investigated to address the secondary and often long-term neurological damage that standard countermeasures may not fully prevent. These approaches target pathways involved in excitotoxicity, inflammation, and oxidative damage that are triggered by the initial hypercholinergic crisis.
While the primary toxic mechanism of this compound is the inhibition of AChE, the resulting massive increase in acetylcholine levels triggers a cascade of effects on other neurotransmitter systems. The sustained seizures, or status epilepticus (SE), that often result from exposure are initially caused by hyperstimulation of muscarinic receptors but are maintained by glutamatergic hyperexcitation, which is a primary driver of brain damage. researchgate.net This has led researchers to investigate antagonists of glutamate (B1630785) receptors as neuroprotective anticonvulsants. researchgate.net
Research in rat models exposed to Soman, a closely related agent, has shown that antagonists for AMPA/GluK1 and NMDA receptors can terminate SE and provide significant neuroprotection, even when administered an hour after exposure. researchgate.net
Furthermore, the GABAergic system, the main inhibitory system in the brain, is also compromised. Studies have demonstrated that Soman exposure leads to a rapid internalization (endocytosis) of GABA(A) receptors in hippocampal neurons. nih.gov This reduction in inhibitory signaling contributes to the hyperexcitability that sustains seizure activity and makes them more resistant to treatment with benzodiazepines, which act by enhancing GABA(A) receptor function. nih.gov This finding underscores the need for therapies that can either prevent this receptor trafficking or otherwise enhance inhibitory tone to control seizures effectively. nih.gov
A growing body of evidence indicates that oxidative stress and neuroinflammation are critical secondary mechanisms contributing to the neuronal damage seen after exposure to agents like this compound. researchgate.netresearchgate.netresearchgate.net The intense neuronal activity during seizures leads to a massive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), overwhelming the brain's natural antioxidant defenses. researchgate.netresearchgate.netnih.gov This oxidative stress damages lipids, proteins, and DNA, contributing to cell death. nih.gov
Simultaneously, a significant neuroinflammatory response is initiated. nih.gov Studies in rats exposed to Soman show a rapid and dramatic upregulation of pro-inflammatory genes and the release of cytokines and chemokines in the brain. researchgate.netnih.gov Oxidative stress and neuroinflammation are mutually reinforcing processes; ROS can trigger inflammatory pathways, and inflammatory cells can produce more ROS, creating a vicious cycle that perpetuates neuronal injury long after the initial toxicant has been cleared. nih.govmdpi.com
This understanding has spurred research into various antioxidant and anti-inflammatory compounds as potential neuroprotective adjuvants. researchgate.netnih.gov These strategies aim to scavenge free radicals, bolster endogenous antioxidant systems, and suppress the production of pro-inflammatory mediators. nih.govnih.gov
| Therapeutic Approach | Agent/Class Example | Mechanism of Action | Research Finding in OP Models |
| Antioxidant | Vitamin E (α-tocopherol) | Lipid-soluble, chain-breaking antioxidant that inhibits lipid peroxidation within cell membranes. nih.govmdpi.com | Attenuated ATP depletion, oxidative damage, and neurodegeneration in rat models of OP toxicity. nih.gov |
| Antioxidant | N-acetylcysteine (NAC) | A precursor to the endogenous antioxidant glutathione, replenishing cellular antioxidant capacity. healthline.com | Helps regulate glutamate levels and has both antioxidant and anti-inflammatory benefits. healthline.com |
| Anti-inflammatory | Non-steroidal anti-inflammatory drugs (NSAIDs) | Inhibition of cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins. | May reduce inflammation, but some studies suggest complex interactions that require further investigation. |
| Antioxidant / Anti-inflammatory | Catalytic Antioxidants (e.g., SOD mimetics) | Mimic the action of superoxide (B77818) dismutase (SOD) to catalytically remove superoxide radicals. researchgate.net | A porphyrin-based catalytic antioxidant was effective against oxidative stress and neuroinflammation in a Soman model. researchgate.net |
| Anti-inflammatory | Cytokine Modulators | Inhibit the production or signaling of pro-inflammatory cytokines like TNF-α and Interleukin-1β. nih.gov | Research has characterized the significant upregulation of these cytokines post-exposure, identifying them as therapeutic targets. nih.gov |
Bioscavengers are a promising therapeutic strategy designed to intercept and neutralize nerve agents in the bloodstream before they can reach their targets in the nervous system. usgovcloudapi.netresearchgate.net These are typically enzymes that can bind or hydrolyze the organophosphorus compound. They can be categorized as stoichiometric or catalytic. usgovcloudapi.net
Stoichiometric scavengers, such as human butyrylcholinesterase (BChE), bind the agent in a one-to-one molecular ratio, inactivating both the agent and the scavenger molecule. usgovcloudapi.netnih.govresearchgate.net BChE is a naturally occurring plasma enzyme that acts as a "pseudo-target" for nerve agents. nih.govresearchgate.net Research has focused on using purified or recombinant BChE as a prophylactic or therapeutic treatment.
Catalytic scavengers, such as paraoxonase 1 (PON1), can hydrolyze and detoxify multiple molecules of the nerve agent, making them highly efficient. nih.gov However, the natural efficiency of PON1 against G-series agents like Soman is limited, driving research into protein engineering to develop variants with enhanced catalytic activity. nih.govnih.gov
Studies in guinea pigs have quantified the protective efficacy of human BChE (huBChE) against Soman.
| Bioscavenger | Animal Model | Key Finding | Stoichiometric Protective Ratio |
| Human Butyrylcholinesterase (huBChE) | Guinea Pig | Administration of 308 nmol/kg of huBChE increased the median lethal dose (LD50) of Soman from 154 nmol/kg to 770 nmol/kg. nih.govresearchgate.net | 2:1 (Two molecules of Soman are neutralized per active site of huBChE). nih.govresearchgate.net |
| Human Butyrylcholinesterase (huBChE) | Rat | Administration of huBChE-Soman conjugates did not appear to be particularly toxic or affect circulating AChE activity. nih.gov | Not Applicable |
Pharmacokinetic and Pharmacodynamic Modeling of Countermeasures (in animal models)
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial computational tools used in the development of medical countermeasures. researchgate.netnih.gov PK describes what the body does to a drug (absorption, distribution, metabolism, excretion), while PD describes what the drug does to the body (the therapeutic or toxic effect). researchgate.net By integrating these two, PK/PD models can simulate the relationship between a countermeasure's dose, its concentration in the body over time, and the resulting efficacy. researchgate.netnih.gov
Given that human efficacy testing of nerve agent antidotes is unethical, development relies heavily on animal data. nih.gov PK/PD modeling, particularly physiologically based pharmacokinetic (PBPK) models, is essential for extrapolating data from animal models to humans, optimizing dosing regimens, and defining effective target concentrations. researchgate.net
The evaluation of new countermeasures involves a tiered approach starting with in vitro (cell-free or cell-based) systems and progressing to in vivo (animal) models. nih.govdntb.gov.ua In vitro models provide a controlled environment to rapidly screen compounds and determine their fundamental mechanisms of action, such as the kinetics of enzyme reactivation. nih.govnih.gov For instance, the ability of a novel oxime to reactivate this compound-inhibited human AChE can be precisely measured in a test tube. nih.gov
These in vitro results are then used to predict and guide in vivo studies. nih.govnih.gov In vivo assessments in animal models are used to evaluate the actual therapeutic effect of a countermeasure on a whole, living organism, measuring outcomes like survival, reduction of seizure severity, and prevention of neuropathology. tandfonline.com A strong correlation between in vitro potency and in vivo efficacy provides confidence in a countermeasure's mechanism and its potential for further development. nih.gov
| Assessment Type | Methodology Example | Parameter Measured | Purpose |
| In Vitro | Enzyme Kinetic Assays | Rate of oxime-induced reactivation of OP-inhibited AChE (k_r); Rate of 'aging' (k_a_). nih.gov | Determine the intrinsic potential of an oxime to reactivate the target enzyme; screen and rank candidate compounds. nih.gov |
| In Vitro | Cell-Based Assays (e.g., neuroblastoma cells) | Cell viability (e.g., MTT assay); measurement of oxidative stress markers. dntb.gov.ua | Assess cytotoxicity of the agent and protective effects of countermeasures at a cellular level. dntb.gov.ua |
| In Vivo | Lethal Dose Challenge | Survival rate (%) at 24 hours post-exposure and treatment. dtic.mil | Determine the overall efficacy of a countermeasure regimen in preventing death. |
| In Vivo | Neurobehavioral & Physiological Monitoring | Seizure scoring (e.g., Racine scale); Electroencephalography (EEG) monitoring. researchgate.netresearchgate.net | Quantify the anticonvulsant and neuroprotective effects of adjuvant therapies. |
Multiple animal species are used in countermeasure research, ranging from rodents (mice, rats, guinea pigs) to larger mammals like non-human primates and minipigs. nih.govnih.gov The choice of model is critical, as significant species differences exist in sensitivity to nerve agents and in the metabolism and efficacy of countermeasures. dtic.milnih.gov For example, the rank order of lethal potencies for different nerve agents is generally consistent across species, but the absolute lethal dose can vary significantly. nih.gov
Comparative studies are essential to understand these differences and to select the most appropriate models for predicting human outcomes. nih.gov The Göttingen minipig, for instance, is gaining traction as a model for chemical defense research because its physiological and pharmacokinetic profiles for some standard countermeasures mirror human data more closely than those of rodents, potentially reducing the reliance on non-human primates. nih.gov Establishing translationally relevant animal models that accurately replicate the clinical signs of human poisoning is a key goal for the reliable evaluation of new medical countermeasures. nih.gov
Advanced Research Methodologies and Computational Approaches
In Silico Modeling for Compound Design and Mechanism Prediction
In silico or computational modeling has become an indispensable tool in the study of organophosphorus nerve agents. These methods provide critical insights into their physicochemical properties and interactions with biological targets, guiding further experimental research and the design of novel therapeutics. Due to the extreme toxicity of agents like 1-Methylpropyl methylphosphonofluoridate, simulants and computational models are often employed for initial studies. acs.orgnih.gov
One of the fundamental aspects of molecular modeling is the development of accurate force fields, which are sets of parameters used to describe the potential energy of a system of atoms or molecules. acs.orgnih.gov Researchers have developed and compared various force fields for Sarin (B92409) and its common simulants like dimethyl methylphosphonate (B1257008) (DMMP) and diisopropyl methylphosphonate (DIMP) to predict properties such as liquid densities and vapor pressures across different temperatures. acs.orgnih.gov For example, the TraPPE-UA force field has been shown to outperform other models in predicting the vapor-liquid equilibrium for Sarin. acs.org Such validated force fields are crucial for simulating the behavior of these compounds in different environments and their interaction with other molecules.
Computational approaches are also pivotal in designing potential inhibitors or antidotes. Through techniques like covalent virtual screening, researchers can identify compounds that may inhibit the enzymes responsible for resistance to organophosphates. nih.govresearchgate.netpnas.org For instance, computational design has been used to develop nano- to picomolar boronic acid inhibitors for carboxylesterase, an enzyme implicated in insecticide resistance. researchgate.netpnas.org Similarly, computational protein design techniques have been employed to repurpose existing proteins, such as glucose-binding and ribose-binding proteins, to act as high-affinity receptors for surrogates of nerve agents, which could be used in the development of biosensors. nih.govpnas.org
Table 1: Comparison of In Silico Modeling Applications
| Modeling Technique | Application | Compound(s) Studied | Key Findings |
|---|---|---|---|
| Molecular Dynamics | Force Field Development | Sarin, DMMP, DIMP | The TraPPE-UA force field provided superior predictions of vapor-liquid equilibrium. acs.org |
| Covalent Virtual Screening | Inhibitor Design | Organophosphates | Identification of potent boronic acid inhibitors for carboxylesterase to combat resistance. nih.govresearchgate.netpnas.org |
| Computational Protein Design | Biosensor Development | Pinacolyl methyl phosphonic acid (PMPA) | Conversion of sugar-binding proteins into high-affinity receptors for a nerve agent surrogate. nih.govpnas.org |
Proteomics and Metabolomics in Mechanistic Studies
Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the changes in proteins and metabolites, respectively, within a biological system following exposure to a toxicant. These approaches offer deep insights into the molecular mechanisms of toxicity for compounds like this compound.
Proteomic studies on the effects of Sarin exposure have identified a wide range of protein targets beyond the primary target, acetylcholinesterase (AChE). nih.govacs.org Using activity-based protein profiling (ABPP), researchers have identified at least eight other serine hydrolases that are modified by Sarin. acs.org Quantitative proteomic analysis of brain tissue from animals exposed to Sarin has revealed significant alterations in proteins involved in various cellular processes. For instance, in the brainstem of guinea pigs, Sarin exposure led to changes in proteins associated with glutamate-mediated excitotoxicity, calcium overload, energy depletion, and cell death responses. nih.gov Similarly, studies in rat brains showed changes related to chaperone function, endoplasmic reticulum stress, and cytoskeleton defects, with some alterations persisting for months post-exposure. nih.govoup.com These findings suggest that the long-term neuropathology associated with organophosphate exposure is complex and multifactorial. nih.gov
Metabolomics complements proteomics by identifying changes in small-molecule metabolites, which can serve as biomarkers of exposure and effect. mdpi.commdpi.comresearchgate.net Studies using human liver microsomes have explored the metabolism of numerous organophosphorus compounds, determining their clearance rates and identifying key metabolites. mdpi.commdpi.comresearchgate.net In broader studies, exposure to organophosphates has been linked to significant perturbations in metabolic pathways, including mitochondrial energy metabolism, fatty acid metabolism, and amino acid metabolism. nih.gov For example, chronic exposure to certain pesticides has been shown to disrupt the fatty acid β-oxidation pathway. nih.gov The identification of specific urinary metabolites, such as dialkyl phosphates (DAPs), is a common method for biomonitoring human exposure to organophosphates. icm.edu.plnih.gov
Table 2: Key Proteomic and Metabolomic Findings Following Sarin/Organophosphate Exposure
| Omics Approach | Biological System | Key Findings |
|---|---|---|
| Proteomics | Rat Brain Regions | Altered expression of proteins involved in neurodegeneration (alpha-synuclein, amyloid precursor protein), chaperone function, and cytoskeleton. nih.govoup.com |
| Proteomics | Guinea Pig Brainstem | Upregulation and downregulation of proteins related to excitotoxicity, calcium overload, energy depletion, and apoptosis. nih.gov |
| Metabolomics | Human Liver Microsomes | Determination of clearance rates and metabolic pathways for 56 different organophosphorus compounds. mdpi.commdpi.comresearchgate.net |
| Metabolomics | Human Serum (Chronic Exposure) | Perturbations in mitochondrial energy metabolism, fatty acid β-oxidation, and amino acid metabolism. nih.gov |
Advanced Imaging Techniques for Biological Interactions
Advanced imaging techniques are crucial for visualizing the structural and functional changes in biological systems following exposure to neurotoxic agents like this compound. These non-invasive methods can provide valuable information on the long-term neurological consequences of exposure.
Magnetic Resonance Imaging (MRI) has been used to study the brains of military veterans potentially exposed to low levels of Sarin and Cyclosarin during the 1991 Gulf War. nih.govnih.gov These studies have revealed subtle but persistent pathologies in the central nervous system. For example, higher estimated levels of Sarin/Cyclosarin exposure have been significantly associated with reduced white matter volume and increased volumes of the lateral ventricles. nih.gov Other studies have found reduced total gray matter and hippocampal volumes in exposed veterans compared to unexposed controls. nih.gov These structural changes suggest long-term deleterious effects on the brain. nih.gov
Positron Emission Tomography (PET) is another powerful imaging modality that can be used to study biological processes in vivo. Researchers have worked on developing PET tracers that can specifically target and quantify acetylcholinesterase in the central nervous system. nih.gov For instance, an analog of Sarin containing fluorine-18, a positron-emitting isotope, could potentially be used to assess the distribution and inhibition of AChE in the brain without the confounding effects of the "aging" process, where the enzyme-inhibitor complex becomes resistant to reactivation. nih.gov Such imaging agents are invaluable for understanding the pharmacokinetics of the nerve agent and the efficacy of potential treatments. The development of these advanced imaging tools provides a window into the in vivo interactions of these toxic compounds. iastate.edu
Systems Biology Approaches to Organophosphorus Compound Interactions
Systems biology integrates data from various "omics" platforms (genomics, proteomics, metabolomics) with computational modeling to understand the complex interactions within a biological system as a whole. This holistic approach is particularly valuable for deciphering the multifaceted toxicity of organophosphorus compounds, which extends beyond simple AChE inhibition.
The data generated from proteomic and metabolomic studies of Sarin exposure provide the foundation for a systems-level analysis. For example, proteomic analysis of the brainstem following Sarin exposure identified a broad-spectrum response involving multiple interconnected pathways, including glutamate (B1630785) signaling, calcium homeostasis, energy metabolism, oxidative stress, and apoptosis. nih.gov By mapping these differentially expressed proteins onto known biological networks (e.g., using Reactome functional interaction network analysis), researchers can visualize the complex interplay of cellular processes that are disrupted by the agent. nih.gov
This approach helps to move beyond a one-target, one-effect model to a more comprehensive understanding of the "cholinergic crisis" and the subsequent long-term neurological damage. nih.gov It can reveal how the initial inhibition of AChE triggers a cascade of downstream events, leading to widespread cellular dysfunction. Systems biology can also help identify key nodes or hubs in these networks that could be targeted by novel therapeutic interventions to mitigate the broader effects of poisoning. For instance, understanding the link between Sarin exposure and pathways related to neurodegenerative diseases like Parkinson's, as suggested by predictive interaction analysis, opens new avenues for therapeutic strategies. nih.gov
In Vitro and Ex Vivo Organ/Tissue Models for Research
To study the effects of highly toxic compounds like this compound safely and in a human-relevant context, researchers are increasingly turning to advanced in vitro and ex vivo models. These models, which include organ-on-a-chip systems and cultured tissues, bridge the gap between simple cell cultures and whole-animal studies. researchgate.net
Human liver microsomes are a subcellular in vitro model used to study the metabolism of xenobiotics. They have been extensively used to investigate how the human liver might process various organophosphorus pesticides and nerve agent simulants, providing data on metabolic rates and pathways. mdpi.commdpi.comresearchgate.net
More complex models, often referred to as microphysiological systems (MPS) or "organs-on-a-chip," aim to recapitulate the structure and function of human organs at a microscale. A "brain-on-a-chip" model, for example, can be used to culture human neurons and monitor their electrical activity. osti.gov Researchers have used such systems to study the effects of Sarin surrogates on neural circuit activity, identifying a biphasic response that had not been previously reported. osti.gov These platforms allow for controlled exposure and real-time monitoring of neurotoxicity, providing a valuable tool for screening potential antidotes and therapeutic agents. osti.gov The development of multi-organ chips further allows for the study of how different organs interact in response to a toxicant, providing a more systemic view of its effects.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetylcholine (B1216132) |
| Alpha-synuclein |
| Amyloid precursor protein |
| Boronic acid |
| Cyclosarin |
| Diisopropyl methylphosphonate (DIMP) |
| Dimethyl methylphosphonate (DMMP) |
| Pinacolyl methyl phosphonic acid (PMPA) |
| Sarin |
| Tabun |
Broader Academic Implications and Future Research Directions
Contributions to Organophosphorus Chemistry and Toxicology
The investigation of 1-Methylpropyl methylphosphonofluoridate and related compounds has significantly advanced the field of organophosphorus chemistry. The synthesis and analysis of these molecules, including their precursors and degradation products like alkyl methylphosphonic acids, have provided deep insights into the reactivity of the carbon-phosphorus bond. researchgate.netnih.govrsc.org The unique properties of the phosphorus-fluorine (P-F) bond, in particular, have been a subject of extensive study, contributing to a broader understanding of organofluorine chemistry. nih.gov Research into these agents has spurred the development of novel synthetic routes and analytical techniques for detecting and characterizing organophosphorus compounds at trace levels. researchgate.net
From a toxicological perspective, this compound serves as a benchmark compound for studying nerve agent toxicity. Its mechanism of action, the irreversible inhibition of the acetylcholinesterase (AChE) enzyme, is a cornerstone of neurotoxicology research. nih.gov The interaction involves the phosphylation of a serine residue at the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132). mriglobal.org A critical aspect of this process is the subsequent "aging" reaction, a dealkylation that results in a more stable, covalent bond that is resistant to reactivation by standard oxime antidotes. nih.gov The study of this aging process has been crucial for understanding the limitations of current medical countermeasures and has driven research into the fundamental mechanisms of enzyme inhibition and protein chemistry.
Interdisciplinary Research Needs and Collaborations
Addressing the challenges posed by this compound requires a deeply integrated, interdisciplinary approach. Collaboration across diverse scientific fields is not merely beneficial but essential for developing comprehensive strategies for detection, protection, and decontamination.
Key areas for interdisciplinary collaboration include:
Chemistry and Materials Science: The development of advanced decontamination technologies, such as reactive nanoparticles or catalytic materials, necessitates a fusion of synthetic chemistry and materials science. mriglobal.org Formulations like Reactive Skin Decontamination Lotion are examples of non-aqueous solutions developed for specific chemical agents. nih.gov
Biochemistry and Pharmacology: Designing more effective medical countermeasures, such as novel AChE reactivators or bioscavengers, requires a profound understanding of enzyme kinetics, protein engineering, and drug design.
Analytical Chemistry and Computer Science: The creation of next-generation sensor technologies for the rapid, remote, and highly sensitive detection of this compound relies on advances in analytical chemistry combined with machine learning algorithms for signal processing and pattern recognition. researchgate.net
Environmental Science and Toxicology: Understanding the fate and persistence of this compound and its degradation products in the environment is crucial for developing remediation strategies and assessing long-term ecological risks.
| Scientific Field | Specific Research Goal | Required Collaborative Discipline |
|---|---|---|
| Materials Science | Development of self-decontaminating surfaces and fabrics. | Organic Chemistry, Polymer Science |
| Computational Biology | Modeling the "aging" process of inhibited acetylcholinesterase to design better reactivators. | Biochemistry, Pharmacology |
| Analytical Chemistry | Creation of portable, highly selective sensors for real-time atmospheric detection. | Electrical Engineering, Data Science |
| Synthetic Biology | Engineering enzymes (bioscavengers) for in-vivo neutralization of the agent. | Toxicology, Medicine |
| Environmental Chemistry | Studying the hydrolysis and environmental degradation pathways to create remediation models. | Geology, Microbiology |
Emerging Threats and Development of Next-Generation Countermeasures
The threat landscape concerning chemical agents is continually evolving. nih.gov Advances in synthetic chemistry could potentially lead to the creation of novel organophosphorus agents with altered properties, posing new challenges for detection and medical treatment. Furthermore, the potential for such agents to be acquired or produced by non-state actors or terrorist groups remains a significant concern. nih.gov These emerging threats necessitate a proactive and forward-looking approach to the development of countermeasures.
Current research on next-generation countermeasures is focused on several key areas:
Broad-Spectrum Reactivators: The limitations of current oximes, particularly their ineffectiveness against aged acetylcholinesterase, have spurred the search for new reactivators that can reverse the inhibition of a wider range of organophosphorus agents. nih.gov
Bioscavengers: A promising strategy involves the use of stoichiometric or catalytic bioscavengers, which are enzymes designed to intercept and neutralize nerve agents in the bloodstream before they can reach their physiological targets.
Advanced Decontamination: Research is ongoing into new materials and formulations that can rapidly and efficiently neutralize this compound on skin, equipment, and in the environment. mriglobal.org
Simulant Development: Due to the extreme toxicity and handling restrictions of live agents, the development of accurate molecular simulants is crucial. researchgate.net These simulants, which mimic the physical and chemical properties of agents like this compound without their toxicity, are essential for the safe and effective development of new detection and decontamination technologies. rsc.org
Ethical Considerations in Chemical Warfare Agent Research (from a scientific/academic perspective)
Research involving this compound is fraught with ethical complexities. The scientific community bears a significant moral responsibility when engaging with dual-use research—work that could be used for both beneficial and harmful purposes. researchgate.netippnw.org While research into detection, protection, and countermeasures is defensive in nature and critical for saving lives, the knowledge generated could potentially be misused.
From a scientific and academic perspective, several ethical principles are paramount:
Adherence to International Norms: All research must be conducted in strict compliance with international treaties, most notably the Chemical Weapons Convention (CWC), which prohibits the development, production, stockpiling, and use of chemical weapons. nih.govhyle.org The CWC, however, explicitly permits research for protective purposes. hyle.org
Professional Codes of Conduct: Scientists and engineers are often guided by professional codes of ethics that require them to consider the broader societal impact of their work. researchgate.net This includes a responsibility to prevent the misapplication of their research.
Transparency and Oversight: Research in this area should be subject to rigorous institutional and national oversight to ensure its legitimate and defensive purpose. While some aspects of the research may be sensitive, transparency within appropriate channels is crucial for accountability.
The Scientist's Role: There is an ongoing debate within the scientific community about the moral obligations of individual researchers. ippnw.org This ranges from the view that scientists are not responsible for the application of their discoveries to the conviction that they have a proactive duty to prevent harm and to advocate for peaceful applications of science. ippnw.orghyle.org The history of chemical weapons development, particularly since World War I, serves as a powerful reminder of the potential for science to be co-opted for destructive ends, making ethical reflection a continuous necessity for any scientist working in this field. ndu.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
